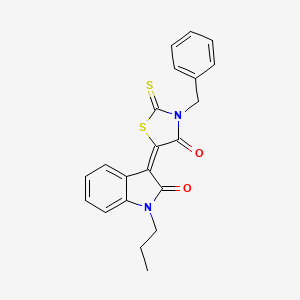![molecular formula C24H19N3O6S B11629940 (5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11629940.png)
(5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a methyl nitrophenyl furan moiety, and a diazinane dione core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. These methods aim to produce the compound in high yields with minimal impurities, making it suitable for further applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazinane dione derivatives and furan-containing molecules. Examples are:
Dichloroaniline: An aniline derivative with chlorine substitutions.
Molecular Modeling of Inorganic Compounds: Various inorganic compounds with similar structural features.
Uniqueness
The uniqueness of (5Z)-1-(3-ETHOXYPHENYL)-5-{[5-(2-METHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19N3O6S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(5Z)-1-(3-ethoxyphenyl)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H19N3O6S/c1-3-32-17-6-4-5-15(11-17)26-23(29)20(22(28)25-24(26)34)13-18-9-10-21(33-18)19-12-16(27(30)31)8-7-14(19)2/h4-13H,3H2,1-2H3,(H,25,28,34)/b20-13- |
InChI Key |
ALWRWBFFXZSIFJ-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])C)/C(=O)NC2=S |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])C)C(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11629885.png)
![5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole](/img/structure/B11629886.png)

![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629902.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11629907.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11629908.png)
![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one](/img/structure/B11629920.png)
![2-(dimethylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629925.png)
![Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629928.png)
![2-[4-(2-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629929.png)
![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629942.png)
